![molecular formula C26H28N2O5 B13487742 1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)
1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid is a complex organic compound that features a combination of fluorenyl, pyrrolidine, and piperidine moieties. This compound is often used in the synthesis of peptides and other biologically active molecules due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid typically involves multiple steps:
Protection of the amine group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine group of the pyrrolidine ring.
Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Coupling with piperidine-4-carboxylic acid: The protected pyrrolidine is then coupled with piperidine-4-carboxylic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The final step involves the removal of the Fmoc group under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the protected pyrrolidine and piperidine-4-carboxylic acid are synthesized.
Automated coupling: Automated peptide synthesizers are often used to couple the intermediates efficiently.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used for hydrolysis.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution reactions: Substituted derivatives of the original compound.
Hydrolysis: Carboxylic acids and amines.
Oxidation and reduction: Various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include:
Enzyme inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Signal transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-2-carboxylic acid
- 1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-3-carboxylic acid
- 1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-5-carboxylic acid
Uniqueness
1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid is unique due to its specific combination of fluorenyl, pyrrolidine, and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C26H28N2O5 |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
1-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C26H28N2O5/c29-24(27-14-11-17(12-15-27)25(30)31)23-10-5-13-28(23)26(32)33-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,17,22-23H,5,10-16H2,(H,30,31)/t23-/m1/s1 |
Clave InChI |
XQSVLEABBOYLNZ-HSZRJFAPSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CCC(CC5)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CCC(CC5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


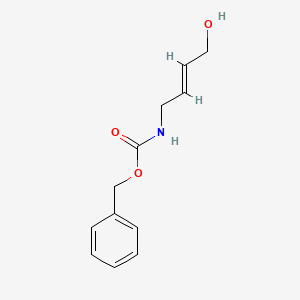

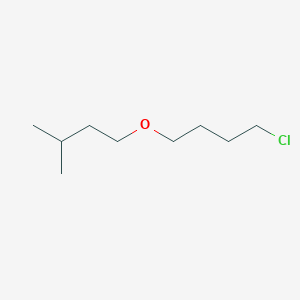
![8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride](/img/structure/B13487677.png)
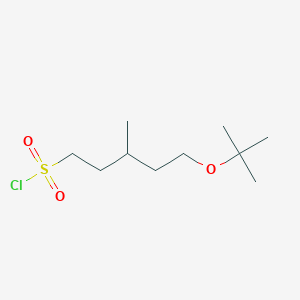
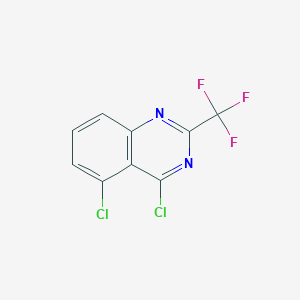

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13487699.png)
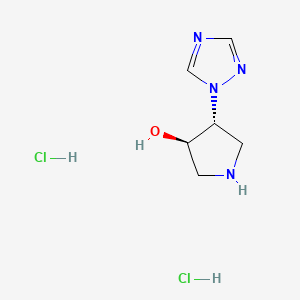

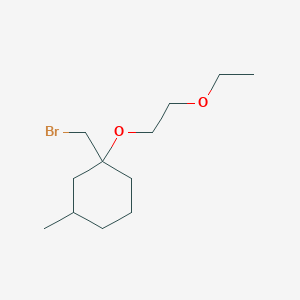
![benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate](/img/structure/B13487717.png)

![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13487725.png)
